2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-11-9-26-15(18-11)19-14(24)10-27-17-21-20-16-22(7-8-23(16)17)12-3-5-13(25-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLZUAGJBMJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound with potential pharmacological applications. Its structure includes an imidazole ring and a thiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C21H20N6O2S2
- Molecular Weight : 452.6 g/mol
- CAS Number : 921789-34-6
The compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The presence of functional groups allows it to act as both a hydrogen bond donor and acceptor, facilitating binding with target biomolecules.
Target Receptors
Research indicates that compounds with similar structures can interact with:
- Enzymes involved in metabolic pathways.
- Receptors associated with cancer and inflammation.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various tumor cell lines. For instance:
- Cell Line Studies : In vitro tests demonstrated IC50 values ranging from low micromolar to submicromolar concentrations against breast and lung cancer cell lines .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against several bacterial strains:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent .
Anti-inflammatory Effects
In addition to anticancer activities, the compound has shown promise in reducing inflammation:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds in this class can exhibit favorable absorption and distribution characteristics. The following parameters are typically assessed:
- Bioavailability : Oral bioavailability has been modeled to predict systemic exposure.
- Metabolism : In silico studies suggest metabolic pathways involving cytochrome P450 enzymes .
Case Studies
- Case Study A : A study conducted on a derivative of this compound demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential for further development as an anticancer therapeutic.
- Case Study B : Clinical trials involving similar imidazole derivatives reported promising results in managing chronic inflammatory diseases.
Comparison with Similar Compounds
Data Tables
Research Findings
- Synthetic Efficiency : The target compound’s synthesis shares methodology with 9a–9e, employing Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. Yields for analogous reactions range from 65–72%.
- Docking Studies : Compounds 9c and 9e () showed favorable binding poses in molecular docking, with the bromine in 9c enhancing hydrophobic interactions. The target’s methylthiazole may similarly improve binding to thiazole kinase targets.
- Stability : X-ray analysis of related thiadiazole derivatives () suggests that sulfur-rich cores (e.g., thioacetamide bridges) enhance thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
